![molecular formula C59H64N2O17 B1193267 Paclitaxel-SMCC](/img/no-structure.png)
Paclitaxel-SMCC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paclitaxel-SMCC is a paclitaxel derivative with a SMCC linker. (Succinimidyl-4-( N -maleimidomethyl)cyclohexane-1-carboxylate). Maleimide in Paclitaxel-SMCC can react with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond. Paclitaxel-SMCC can be used to synthesize Paclitaxel bioconjugates with proteins, enzymes; antobodies, antigens, and other biopolymers. Paclitaxel-SMCC is often used for drug delivery research.
Scientific Research Applications
Tumor Cell Dynamics and Drug Resistance
Polyploid Giant Cancer Cells (PGCCs) and Paclitaxel : Paclitaxel can induce the formation of PGCCs in breast cancer cells. These cells have the capability to generate regular-sized progeny and trans-differentiate into multiple tumor stromal cells, demonstrating properties of cancer stem cells (Zhang, Mercado-uribe, & Liu, 2014).
Stathmin Gene in Esophageal Squamous Cell Cancer (ESCC) : Silencing the stathmin gene enhances the efficacy of Paclitaxel in ESCC, indicating its potential in overcoming drug resistance (Feng et al., 2015).
Single-Cell Transcriptome Analyses : This study showed intrinsic and acquired resistance mechanisms to Paclitaxel in ESCC cells, providing insights into novel combination therapies (Wu et al., 2018).
Targeted Delivery and Novel Formulations
Folate-Decorated Nanoparticles : Folate-decorated, Paclitaxel-loaded nanoparticles showed effective targeting and uptake by prostate cancer cells (Zhao et al., 2010).
Albumin-Bound Paclitaxel (nab-PTX) : This formulation demonstrates a progressive approach for breast cancer treatment with higher efficiency and decreased risk of side effects (Abu Samaan et al., 2019).
Nucleolin Aptamer-Paclitaxel Conjugate : A water-soluble nucleolin aptamer-paclitaxel conjugate selectively targets ovarian cancer cells and shows improved antitumor activity and reduced toxicity (Li et al., 2017).
Mechanistic Insights and Other Applications
Mechanisms of Action : Paclitaxel is known to induce mitotic arrest and cell death in cancer cells, but recent evidence suggests it also results in multipolar divisions at intratumoral concentrations (Weaver, 2014).
Vascular Cell Effects : Comparative assessment of Paclitaxel and Zotarolimus revealed their distinct impacts on vascular cell death, proliferation, migration, and proinflammatory biomarker expression, highlighting their potential for vascular applications (Steinfeld et al., 2012).
Paclitaxel-Induced Neuropathic Pain : Studies have investigated the mechanisms underlying paclitaxel-induced neuropathy, which is a common side effect in patients undergoing treatment with this drug (Gornstein & Schwarz, 2014).
Oral Bioavailability of Paclitaxel : Research into self-micro emulsifying formulations of Paclitaxel has been conducted to improve its oral bioavailability in mice, an essential aspect of its pharmacokinetic profile (Oostendorp et al., 2010).
properties
Product Name |
Paclitaxel-SMCC |
---|---|
Molecular Formula |
C59H64N2O17 |
Molecular Weight |
1073.158 |
IUPAC Name |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-((4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carbonyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate |
InChI |
InChI=1S/C59H64N2O17/c1-32-40(75-55(71)48(46(36-16-10-7-11-17-36)60-52(68)37-18-12-8-13-19-37)76-53(69)39-24-22-35(23-25-39)30-61-43(65)26-27-44(61)66)29-59(72)51(77-54(70)38-20-14-9-15-21-38)49-57(6,41(64)28-42-58(49,31-73-42)78-34(3)63)50(67)47(74-33(2)62)45(32)56(59,4)5/h7-21,26-27,35,39-42,46-49,51,64,72H,22-25,28-31H2,1-6H3,(H,60,68)/t35?,39?,40-,41-,42+,46-,47+,48+,49-,51-,57+,58-,59+/m0/s1 |
InChI Key |
INJXTVZVAWCWGH-YIDBHEPESA-N |
SMILES |
CC1=C2[C@@H](OC(C)=O)C([C@]3(C)[C@@H](O)C[C@@H]4[C@](CO4)(OC(C)=O)[C@H]3[C@H](OC(C5=CC=CC=C5)=O)[C@@](C[C@@H]1OC([C@H](OC(C6CCC(CC6)CN7C(C=CC7=O)=O)=O)[C@@H](NC(C8=CC=CC=C8)=O)C9=CC=CC=C9)=O)(O)C2(C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Paclitaxel-SMCC; Paclitaxel with SMCC linker; Paclitaxel ADC conjugate.; SMCC-Taxol; SMCC taxol, Taxol-SMCC, Taxol SMCC; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.